An In-depth Technical Guide to 2-Chloro-6-(chloromethyl)-4-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-6-(chloromethyl)-4-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(chloromethyl)-4-methylpyridine, a substituted pyridine derivative of significant interest in synthetic organic chemistry. While specific data for this exact molecule is limited in publicly accessible literature, this document consolidates information on its predicted properties, plausible synthetic routes, and expected reactivity based on a thorough analysis of its close structural analogs. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and fine chemical synthesis, enabling them to leverage the unique chemical characteristics of this versatile building block.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a wide array of chemical transformations make them indispensable intermediates in the synthesis of complex molecular architectures.[1] The strategic placement of functional groups, such as halogens and methyl groups, allows for precise tuning of a molecule's physicochemical properties, including solubility, bioavailability, and metabolic stability.[1]
2-Chloro-6-(chloromethyl)-4-methylpyridine is a bifunctional pyridine derivative that holds considerable promise as a versatile intermediate. It features two distinct reactive sites: a chloro substituent on the aromatic ring and a chloromethyl group. This dual reactivity, coupled with the directing effects of the methyl group, opens up a wide range of possibilities for sequential and selective functionalization, making it a valuable precursor for creating diverse molecular libraries for drug discovery and other applications.
Physicochemical and Computed Properties
| Property | 2-Chloro-6-(chloromethyl)pyridine (Predicted) | 2-(Chloromethyl)-6-methylpyridine[2][3][4] | 2-Chloro-4-methylpyridine[5] | 2-Chloro-6-(chloromethyl)pyridine[6] |
| CAS Number | Not Found | 3099-29-4 | 3678-62-4 | 78846-88-5 |
| Molecular Formula | C₇H₇Cl₂N | C₇H₈ClN | C₆H₆ClN | C₆H₅Cl₂N |
| Molecular Weight | 176.04 g/mol | 141.60 g/mol | 127.57 g/mol | 162.01 g/mol |
| Appearance | Likely a liquid or low-melting solid | Liquid or solid[4] | Colorless transparent liquid[7] | Not specified |
| Boiling Point | Predicted to be >200 °C | 196.1 °C at 760 mmHg[4] | Not specified | Not specified |
| Melting Point | Not available | 159-161 °C[4] | 115 °C[7] | Not specified |
| Density | Predicted to be >1.1 g/cm³ | 1.118 g/cm³[4] | Not specified | Not specified |
| Solubility | Expected to be soluble in organic solvents | Not specified | Not specified | Not specified |
| LogP | Predicted to be >2.0 | 2.12880[2] | 1.9[5] | 2.2[6] |
Synthesis and Reactivity: A Tale of Two Chloro-Substituents
Plausible Synthetic Pathway
While a specific, validated synthesis for 2-Chloro-6-(chloromethyl)-4-methylpyridine is not documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established chlorination methodologies for pyridine derivatives. A likely precursor for this synthesis is 2,4,6-collidine (2,4,6-trimethylpyridine).
The proposed synthesis involves a two-step process:
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Selective N-Oxidation and Chlorination: Treatment of 2,4,6-collidine with an oxidizing agent, followed by a chlorinating agent like phosphoryl chloride (POCl₃), would likely yield 2-chloro-4,6-dimethylpyridine. This is a common method for introducing a chlorine atom at the 2-position of a pyridine ring.[8]
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Side-Chain Chlorination: The resulting 2-chloro-4,6-dimethylpyridine can then undergo free-radical chlorination of one of the methyl groups. Reagents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) are effective for the selective chlorination of a methyl group on a pyridine ring.[9] The presence of the electron-withdrawing chloro group at the 2-position may influence the selectivity of this reaction.
Conceptual Experimental Protocol: Synthesis of 2-Chloro-6-(chloromethyl)-4-methylpyridine
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Step 1: Synthesis of 2-Chloro-4,6-dimethylpyridine (Hypothetical)
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To a solution of 2,4,6-collidine in a suitable solvent, add an oxidizing agent (e.g., m-CPBA or H₂O₂) portion-wise at a controlled temperature to form the N-oxide.
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After the reaction is complete, the N-oxide is isolated and treated with phosphoryl chloride (POCl₃) at elevated temperatures.
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The reaction mixture is then carefully quenched with water/ice and neutralized. The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
-
-
Step 2: Synthesis of 2-Chloro-6-(chloromethyl)-4-methylpyridine (Hypothetical)
-
Dissolve 2-chloro-4,6-dimethylpyridine in a non-polar solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
Purify the crude product by column chromatography or vacuum distillation to yield 2-Chloro-6-(chloromethyl)-4-methylpyridine.
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Caption: Proposed synthetic pathway for 2-Chloro-6-(chloromethyl)-4-methylpyridine.
Expected Reactivity
The key to the synthetic utility of 2-Chloro-6-(chloromethyl)-4-methylpyridine lies in the differential reactivity of its two chloro substituents.
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The Chloromethyl Group: The chlorine atom in the chloromethyl group is benzylic-like and is expected to be highly reactive towards nucleophilic substitution (SN2 reactions). This makes it an excellent site for introducing a variety of functional groups, such as amines, alcohols, thiols, and cyanides. This reactivity is a common feature of chloromethylpyridines and is widely exploited in the synthesis of pharmaceuticals and other fine chemicals.[8]
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The Ring Chlorine: The chlorine atom attached directly to the pyridine ring at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles at this position. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thioether groups.
The presence of both of these reactive sites allows for a stepwise functionalization strategy, enabling the synthesis of complex, polysubstituted pyridine derivatives. The choice of nucleophile and reaction conditions will determine which site reacts preferentially.
Applications in Drug Development and Agrochemicals
Chlorinated pyridine derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[10] While specific applications of 2-Chloro-6-(chloromethyl)-4-methylpyridine are not explicitly documented, its structural motifs are present in a variety of biologically active molecules.
-
Pharmaceutical Synthesis: Many pyridine-containing drugs are synthesized from chloropyridine precursors. The reactivity of the chloro groups allows for the facile introduction of pharmacophoric groups. For example, 2-chloro-3-amino-4-picoline is a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. The structural similarity suggests that 2-Chloro-6-(chloromethyl)-4-methylpyridine could serve as a valuable intermediate for novel therapeutics.
-
Agrochemicals: Trifluoromethylpyridines, often synthesized from chloropyridine precursors, are a significant class of agrochemicals.[11] The synthesis of these compounds frequently involves the chlorination of methylpyridines followed by a halogen exchange reaction. 2-Chloro-6-(chloromethyl)-4-methylpyridine could potentially be a precursor for new herbicides, fungicides, or insecticides. For instance, Nitrapyrin, a nitrification inhibitor used in agriculture, is 2-chloro-6-(trichloromethyl)pyridine.[1][12]
Safety and Handling
Specific safety data for 2-Chloro-6-(chloromethyl)-4-methylpyridine is not available. However, based on the known hazards of its structural isomers and related compounds, it should be handled with extreme care.
-
General Hazards: Structurally similar compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[6][13] Some may also cause respiratory irritation.[13] 2-Chloromethylpyridine is considered an analogue of nitrogen mustards and has been investigated for its mutagenicity.[8]
-
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Work should be conducted in a well-ventilated fume hood.[14]
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[14] Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-(chloromethyl)-4-methylpyridine is a promising, yet underexplored, chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its bifunctional nature, arising from two differentially reactive chloro-substituents, provides a versatile platform for the construction of complex molecular architectures. While a lack of direct experimental data necessitates a predictive approach based on its structural analogs, this guide provides a solid foundation for researchers to begin exploring the chemistry and applications of this valuable building block. Further research into its synthesis, reactivity, and applications is warranted and is likely to uncover new opportunities in various areas of chemical science.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-(chloromethyl)pyridine. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]
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PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine



